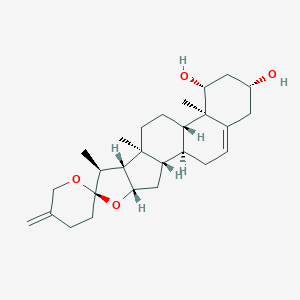

Neoruscogenin

概要

説明

準備方法

合成経路と反応条件: ネオルスコゲニンは、さまざまな化学プロセスによって合成できます。 一般的な方法の1つは、ルスクス・アクレアートスに含まれる別のステロイドサポゲニンであるルスコゲニンの加水分解です . 加水分解プロセスは、通常、酸性または塩基性条件を用いて配糖体結合を切断し、ネオルスコゲニンを生成物として生成します .

工業的生産方法: ネオルスコゲニンの工業的生産は、通常、ルスクス・アクレアートスの根茎からの抽出と精製を行います。 抽出プロセスには、乾燥、粉砕、溶媒抽出などの手順が含まれ、続いてネオルスコゲニンを単離するためのクロマトグラフィー精製を行います . 高速液体クロマトグラフィー(HPLC)と液体クロマトグラフィー質量分析(LC-MS)は、工業的環境におけるネオルスコゲニンの分析と定量化に一般的に使用される技術です .

化学反応の分析

反応の種類: ネオルスコゲニンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

ヒドロキシル化誘導体: ネオルスコゲニン分子のさまざまな位置におけるヒドロキシル化.

グリコシル化化合物: 特定の位置でのグリコシル化により、グリコシル化誘導体が生成されます.

4. 科学研究への応用

ネオルスコゲニンは、次のような幅広い科学研究への応用があります。

化学: ネオルスコゲニンは、ステロイドサポゲニンとその化学的特性の研究において貴重なツールとして役立ちます.

生物学: ステロイドサポゲニンの生物学的活性を調査するために使用されます。これには、細胞プロセスや遺伝子発現への影響が含まれます.

科学的研究の応用

Biological Role in Muscle Growth

Recent studies have highlighted neoruscogenin's role as a pro-myogenic factor that stimulates muscle fiber growth. A study published in the Journal of Agricultural and Food Chemistry investigated the effects of this compound on muscle cells, revealing its ability to enhance muscle differentiation and growth through modulation of myostatin (MSTN) signaling pathways. The findings indicated that this compound promotes muscle hypertrophy by inhibiting MSTN, a negative regulator of muscle growth .

Key Findings:

- Mechanism : this compound inhibits MSTN expression, promoting muscle cell differentiation.

- Application : Potential use in treatments for muscle-wasting diseases.

| Study | Findings |

|---|---|

| Journal of Agricultural and Food Chemistry | This compound enhances muscle differentiation by inhibiting MSTN. |

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds derived from Coptidis Rhizoma, which includes this compound, may act as agonists for the alpha7 nicotinic acetylcholine receptor (α7-nAChR), a target for Alzheimer's treatment. Virtual screening studies have identified this compound among potential α7-nAChR agonists, suggesting its efficacy in enhancing cognitive function and memory .

Key Findings:

- Mechanism : Acts as an α7-nAChR agonist.

- Application : Potential therapeutic agent for Alzheimer's disease.

| Study | Findings |

|---|---|

| Virtual Screening Study | This compound identified as a potential α7-nAChR agonist with neuroprotective effects. |

Quality Control in Herbal Medicine

This compound's applications extend to quality control in herbal medicines. A study utilizing DNA barcoding techniques assessed the phytochemical content of herbal products containing this compound. This method ensures the authenticity and safety of herbal drugs by verifying their chemical composition and identifying potential adulterants .

Key Findings:

- Methodology : DNA barcoding for quality control.

- Application : Ensures safety and authenticity of herbal formulations containing this compound.

| Study | Findings |

|---|---|

| DNA Barcoding Study | Validates the presence of this compound in herbal products, ensuring quality control. |

作用機序

ネオルスコゲニンは、主に核レセプターRORα(NR1F1)との相互作用を通じて効果を発揮します . RORαのアゴニストとして、ネオルスコゲニンはレセプターに結合し、その転写活性を活性化することで、標的遺伝子の発現を調節します . この活性化は、炎症、代謝、筋肉成長など、さまざまな生物学的プロセスに影響を与えます . さらに、ネオルスコゲニンは、筋肉成長の負の調節因子であるミオスタチン(MSTN)の成熟を阻害することが示されており、筋肉線維の肥大を促進します .

6. 類似化合物の比較

ネオルスコゲニンは、ルスコゲニンやジオスゲニンなどの他のステロイドサポゲニンと構造的および機能的に類似しています . ネオルスコゲニンは、これらの化合物とは異なるユニークな特性を持っています。

類似化合物:

- ルスコゲニン

- ジオスゲニン

- チゴゲニン

- サルササポゲニン

ネオルスコゲニンのユニークな選択性プロファイル、優れたミクロソーム安定性、および良好なバイオアベイラビリティにより、科学研究および治療用途にとって貴重な化合物となっています .

類似化合物との比較

- Ruscogenin

- Diosgenin

- Tigogenin

- Sarsasapogenin

Neoruscogenin’s unique selectivity profile, excellent microsomal stability, and good bioavailability make it a valuable compound for scientific research and therapeutic applications .

生物活性

Neoruscogenin is a steroidal sapogenin derived from the plant Ruscus aculeatus, known for its diverse biological activities. Recent studies have highlighted its potential as a pharmacological agent, particularly as a high-affinity agonist for the nuclear receptor RORα (Retinoic Acid Receptor-related Orphan Receptor Alpha). This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

This compound has been identified as a potent agonist of RORα, which plays a crucial role in regulating gene expression related to metabolism, immune response, and circadian rhythms. Research indicates that this compound selectively activates RORα without significantly affecting other nuclear receptors, making it a valuable tool for studying RORα functions in various biological contexts .

Effects on Muscle Development

A notable study demonstrated that this compound acts as a pro-myogenic factor by inhibiting the maturation of myostatin (MSTN), a negative regulator of muscle growth. This inhibition leads to enhanced muscle differentiation and growth, suggesting potential applications in muscle-wasting conditions .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects through modulation of cytokine production. It has been shown to reduce levels of interleukin-6 (IL-6) in various experimental setups, indicating its potential to mitigate inflammation-related disorders .

Cytotoxicity and Cell Viability

The compound's effects on cell viability have been studied across different concentrations. At lower concentrations (0.1-10 μM), this compound promotes cell viability; however, at higher concentrations (50 μM and above), it exhibits cytotoxic effects, highlighting the importance of dosage in therapeutic applications .

Case Study 1: Muscle Growth Enhancement

In a controlled experiment involving C2C12 myoblasts, this compound was administered at varying concentrations. The results indicated a significant increase in myogenic differentiation markers at doses of 1-10 μM, while higher doses led to reduced cell viability. This suggests that this compound can effectively stimulate muscle growth while necessitating careful dosage management to avoid cytotoxicity.

Case Study 2: Anti-cachectic Effects

Research involving tumor-bearing mice treated with Coptidis rhizoma (which contains this compound) showed significant reductions in weight loss associated with cachexia. The treatment group maintained better nutritional parameters compared to controls, correlating with decreased IL-6 levels in serum and tumors .

Table 1: Biological Activities of this compound

Table 2: Concentration-Dependent Effects on Cell Viability

| Concentration (μM) | Effect on Cell Viability |

|---|---|

| 0.1 - 10 | Increased viability |

| 50 | No significant effect |

| 100 | Decreased viability |

特性

IUPAC Name |

7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTRINCJVPIQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938850 | |

| Record name | Spirosta-5,25(27)-dien-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17676-33-4 | |

| Record name | Spirosta-5,25(27)-dien-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。